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Abstract

N4-acetylcytidine (ac4C) is a conserved RNA modification implicated in a multitude of cellular
processes, including RNA stability, translation, and the regulation of gene expression. Its
dysregulation has been linked to various pathologies, notably cancer. This technical guide
provides a comprehensive overview of the intracellular synthesis of ac4C, detailing the
enzymatic machinery, substrates, and regulatory mechanisms. Furthermore, it presents
guantitative data on relevant metabolites, outlines detailed experimental protocols for the study
of ac4C synthesis and detection, and illustrates the key pathways and workflows through
structured diagrams. This document is intended to serve as a valuable resource for
researchers in academia and industry engaged in the study of RNA modifications and their
therapeutic potential.

The Core Synthesis Pathway of N4-acetylcytidine

The intracellular synthesis of N4-acetylcytidine is a post-transcriptional modification catalyzed
by the enzyme N-acetyltransferase 10 (NAT10) in eukaryotes.[1][2][3] This process involves the
transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N4 position of a cytidine
residue within an RNA molecule.[2] The reaction is ATP-dependent, although the precise role of
ATP in the catalytic cycle is still under investigation.[3][4][5][6][7]
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The core reaction can be summarized as follows: Cytidine-RNA + Acetyl-CoA + ATP — N4-
acetylcytidine-RNA + CoA + ADP + Pi

NAT10 is a multifaceted enzyme, possessing both RNA binding and acetyltransferase domains.
[2] It is responsible for ac4C modification across a wide range of RNA species, including
messenger RNA (mMRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[3] The substrate
specificity of NAT10 is further refined by the involvement of adaptor proteins and guide RNAs.

Acetylation of Transfer RNA (tRNA)

The acetylation of specific serine and leucine tRNAs is facilitated by the adaptor protein
THUMP domain-containing protein 1 (THUMPD1).[1][2][8][9][10] THUMPD1 binds to the D-arm
of these tRNAs, enabling NAT10 to catalyze the formation of ac4C.[1] This modification is
crucial for tRNA stability and proper protein translation.[2]

Acetylation of Ribosomal RNA (rRNA)

The site-specific acetylation of 18S rRNA is guided by small nucleolar RNAs (SnoRNAS).
Specifically, SNORD13 has been identified as the guide RNA for the acetylation of cytidine at
position 1842 in human 18S rRNA.[11][12][13][14][15] SNORD13 is thought to base-pair with
the pre-rRNA, exposing the target cytidine for modification by NAT10.[11][12] This modification
is important for ribosome biogenesis and function.[5]

Quantitative Data

A precise understanding of the kinetics of ac4C synthesis is essential for quantitative modeling
and experimental design. However, detailed kinetic parameters for human NAT10 with its
native substrates are not readily available in the current literature.

Enzyme Kinetics

Kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat) for
human NAT10 with RNA substrates and acetyl-CoA have not yet been extensively reported.
One study determined the apparent Km and kcat/Km for a variant of a related N-terminal
acetyltransferase, hNaal0-S37P, with peptide substrates, but not for RNA substrates.[16] For a
bacterial homolog, TkNat10, the enzyme activity was shown to be dependent on temperature,
ATP, and acetyl-CoA.[4]
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Substrate Concentration

The intracellular concentration of acetyl-CoA can vary significantly depending on the cell type,
metabolic state, and nutrient availability. These fluctuations can directly impact the rate of ac4C

synthesis.
. . Acetyl-CoA
Cell Type/Organism Condition . Reference
Concentration (pM)
Human Cell Lines 10 mM Glucose 6-13 [17]
Human Cell Lines 1 mM Glucose 2-3 [17]
Human Cancer Cells Nutrient Dependent ~3-20 [18]
Human Fibroblastoma
ACLY-WT 6.1 [19]
(HT1080)
Rodent Tissues
, , 2000 - 5000 [17]
(Mitochondria)
Rodent Tissues
40 - 150 [17]
(Cytoplasm)
Saccharomyces Metabolic Cycle
o 3-30 [18]
cerevisiae Dependent

Experimental Protocols

The study of ac4C synthesis and its biological roles relies on a variety of specialized
experimental techniques. This section provides an overview of key methodologies.

In Vitro N4-acetylcytidine Synthesis Assay

This assay allows for the characterization of NAT10 activity and the identification of its
substrates in a controlled environment.

Principle: Recombinant NAT10 is incubated with a specific RNA substrate, acetyl-CoA, and
ATP. The formation of ac4C is then detected, typically by dot blot analysis or mass
spectrometry.
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Detailed Protocol:
e Reaction Setup:

o In a reaction buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 10 mM EDTA, 5 mM
MgClz, 1% NP-40, 1 mM DTT, RNase inhibitor, and protease inhibitor cocktail), combine
the following components:

Purified recombinant NAT10 protein.

(Optional) Purified recombinant adaptor protein (e.g., THUMPDL).

In vitro transcribed or chemically synthesized RNA substrate.

ATP (typically 1 mM).

Acetyl-CoA (typically 0.2 mM).
o Include control reactions lacking the enzyme or acetyl-CoA.[4]
 Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2 hours).[10]
e RNA Purification: Purify the RNA from the reaction mixture using a suitable RNA cleanup Kit.
» Detection of ac4C:
o Dot Blot Analysis:

1. Denature the purified RNA by heating at 95°C for 5 minutes, followed by rapid cooling

on ice.
2. Spot serial dilutions of the RNA onto a nylon membrane and crosslink using UV light.
3. Block the membrane and then incubate with an anti-ac4C antibody.

4. Detect the antibody signal using a secondary antibody conjugated to a reporter enzyme.
[10]

o LC-MS/MS Analysis:
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1. Digest the purified RNA to single nucleosides using nuclease P1 and bacterial alkaline
phosphatase.

2. Analyze the resulting nucleosides by liquid chromatography-tandem mass spectrometry
(LC-MS/MS).

3. Quantify ac4C levels by comparing to a standard curve of pure ac4C nucleoside.[20]

N4-acetylcytidine Sequencing (ac4C-seq)

ac4C-seq is a high-throughput method for the quantitative, single-nucleotide resolution
mapping of ac4C sites across the transcriptome.

Principle: This method exploits the chemical reactivity of ac4C. The N4-acetyl group withdraws
electron density from the cytidine ring, making it susceptible to reduction by sodium
cyanoborohydride (NaCNBH?s). The resulting reduced ac4C is misread as a uridine during
reverse transcription, leading to a C-to-T transition in the sequencing data.[2][15][17][21][22]
[23]

Detailed Workflow:

» RNA Preparation: Isolate total RNA from the cells of interest. Include a synthetic ac4C RNA
spike-in for normalization.[2]

e Chemical Treatment:
o Divide the RNA into three samples:
1. Reduction: Treat with NaCNBHs under acidic conditions.
2. Mock-treated control: Treat under acidic conditions without NaCNBHs.

3. Deacetylated control: Treat with a mild alkali to remove the acetyl group, followed by
NaCNBH?s treatment.

e Library Preparation:

o Fragment the RNA to a desired size (e.g., ~200 bp).
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[e]

Ligate a 3' adapter to the RNA fragments.

Perform reverse transcription using an enzyme that efficiently reads through the reduced

(¢]

ac4C and introduces a misincorporation (e.g., TGIRT-III).

o

Ligate a second adapter to the 3' end of the single-stranded cDNA.

[¢]

Amplify the cDNA library by PCR.

e Sequencing and Data Analysis:
o Perform high-throughput sequencing of the prepared libraries.
o Align the sequencing reads to a reference transcriptome.

o Identify ac4C sites by detecting C-to-T misincorporations that are present in the reduced
sample but absent or significantly reduced in the control samples.[2][15][21]

Mass Spectrometry-Based Detection of ac4C

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and
specific method for the detection and quantification of ac4C in RNA.

Principle: RNA is enzymatically digested into individual nucleosides, which are then separated
by liquid chromatography and identified and quantified by mass spectrometry based on their
unique mass-to-charge ratios and fragmentation patterns.[17][23]

Detailed Protocol:
* RNA Digestion:

o Digest purified RNA (total RNA or poly(A)-selected RNA) to single nucleosides using a
combination of enzymes such as nuclease P1 and bacterial alkaline phosphatase.[20]

e LC-MS/MS Analysis:

o Inject the digested nucleoside mixture into a liquid chromatography system coupled to a
triple-quadrupole mass spectrometer.
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o Separate the nucleosides using a C18 reverse-phase column.

o Detect and quantify the nucleosides in positive electrospray ionization mode using multiple
reaction monitoring (MRM). The specific mass transition for ac4C is m/z 286.1 to 154.1.
[20]

e Quantification:
o Generate a standard curve using pure ac4C and canonical nucleoside standards.

o Calculate the amount of ac4C relative to the amount of unmodified cytidine (C) in the
sample.[20]

Signaling Pathways and Regulatory Networks

NAT10 and ac4C are increasingly recognized as key players in various cellular signaling
pathways, particularly in the context of cancer.

NAT10 in Cancer Signaling

NAT10 is frequently overexpressed in various cancers and has been shown to promote tumor
progression through multiple mechanisms.[2][6][21][24][25][26]

o Wnt/(3-catenin Pathway: In colorectal cancer, NAT10-mediated ac4C modification of KIF23
MRNA enhances its stability and translation. The resulting increase in KIF23 protein
activates the Wnt/(3-catenin signaling pathway, promoting tumor progression.[26]

o NF-kB Signaling: In bladder cancer, the NF-kB signaling pathway can activate NAT10
expression. NAT10, in turn, promotes the expression of downstream targets that inhibit
apoptosis.[2]

o AKT Pathway: NAT10 overexpression can promote tumorigenesis through the AKT pathway
in gastric cancer.[6]

o Fatty Acid Metabolism: NAT10-mediated ac4C modification can stabilize the mRNA of genes
involved in fatty acid metabolism, thereby influencing the metabolic landscape of cancer
cells.[26]
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Caption: Intracellular synthesis of N4-acetylcytidine (ac4C) by NAT10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mechanisms of NAT10 as ac4C writer in diseases - PMC [pmc.ncbi.nlm.nih.gov]

2. The role and mechanism of NAT10-mediated ac4C modification in tumor development and
progression - PMC [pmc.ncbi.nlm.nih.gov]

3. uniprot.org [uniprot.org]
4. academic.oup.com [academic.oup.com]

5. Human NAT10 Is an ATP-dependent RNA Acetyltransferase Responsible for N4-
Acetylcytidine Formation in 18 S Ribosomal RNA (rRNA) - PMC [pmc.ncbi.nlm.nih.gov]

6. NAT10 N-acetyltransferase 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nim.nih.gov]
7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. academic.oup.com [academic.oup.com]

10. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease
- PMC [pmc.ncbi.nim.nih.gov]

11. researchgate.net [researchgate.net]

12. Antisense pairing and SNORD13 structure guide RNA cytidine acetylation - PMC
[pmc.ncbi.nlm.nih.gov]

13. lafontainelab.com [lafontainelab.com]
14. biorxiv.org [biorxiv.org]

15. biorxiv.org [biorxiv.org]

16. researchgate.net [researchgate.net]
17. mdpi.com [mdpi.com]

18. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b15588381?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10148080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11617596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11617596/
https://www.uniprot.org/uniprotkb/Q9H0A0/entry
https://academic.oup.com/nar/article/53/6/gkaf217/8090310
https://pmc.ncbi.nlm.nih.gov/articles/PMC4276842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4276842/
https://www.ncbi.nlm.nih.gov/gene/55226
https://www.researchgate.net/publication/268791012_Human_NAT10_is_an_ATP-dependent_RNA_acetyltransferase_responsible_for_N4-acetylcytidine_formation_in_18_S_ribosomal_RNA_rRNA
https://www.researchgate.net/publication/358830090_THUMPD1_bi-allelic_variants_cause_loss_of_tRNA_acetylation_and_a_syndromic_neurodevelopmental_disorder
https://academic.oup.com/nar/article/43/4/2242/2411591
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11317219/
https://www.researchgate.net/figure/Schematic-of-SNORD13-dependent-ribosomal-RNA-acetylation-A-Through-an-incompletely_fig1_361019644
https://pmc.ncbi.nlm.nih.gov/articles/PMC9670809/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9670809/
https://www.lafontainelab.com/wp-content/uploads/Bortolin2022.pdf
https://www.biorxiv.org/content/10.1101/2022.05.12.491732v2.full-text
https://www.biorxiv.org/content/10.1101/2022.05.12.491732v2.full.pdf
https://www.researchgate.net/figure/n-vitro-NAT-activity-and-kinetic-parameters-of-hNaa10-WT-and-hNaa10-S37P-A-NAT_fig2_273113914
https://www.mdpi.com/2076-3921/10/4/572
https://pmc.ncbi.nlm.nih.gov/articles/PMC5741483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5741483/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 19. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain -
PMC [pmc.ncbi.nlm.nih.gov]

e 20. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation
to chromatin signaling - PMC [pmc.ncbi.nim.nih.gov]

o 21. Research progress on NAT10-mediated acetylation in normal development and disease -
PMC [pmc.ncbi.nim.nih.gov]

e 22. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

o 23. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq -
PMC [pmc.ncbi.nlm.nih.gov]

e 24.researchgate.net [researchgate.net]
o 25. researchgate.net [researchgate.net]

e 26. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells -
PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Intracellular
Synthesis of N4-acetylcytidine (ac4C)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588381+#intracellular-synthesis-of-n4-
acetylcytidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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